6-Bromo-4,4-dimethylthiochroman
Description
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrothiochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNJCJQFSGXLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431237 | |
| Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112110-44-8 | |
| Record name | 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-BROMO-4,4-DIMETHYLTHIOCHROMAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-dimethylthiochroman can be achieved through several methods. One of the earliest methods involves the reaction of benzenethiol with 1-bromo-3-methylbut-2-ene, followed by cyclization and bromination . Another method involves the reaction of 4-bromobenzenethiol with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, leading to self-cyclization to produce the desired compound .
A more recent and efficient method is the one-pot synthesis starting from bromobenzene. This method involves a series of steps including chlorosulfonation, reduction, etherization, and cyclization. The byproducts from the initial steps are used as catalysts in the subsequent steps, making this method more environmentally friendly and cost-effective .
Industrial Production Methods
In industrial settings, the one-pot synthesis method is preferred due to its low consumption of reagents and reduced environmental impact. The use of sodium chloride as a promoter in the chlorosulfonation step helps increase the yield of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,4-dimethylthiochroman undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiochromans depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
6-Bromo-4,4-dimethylthiochroman has several significant applications in scientific research:
- Intermediate for Tazarotene:
- Biological Activity Studies:
- Chemical Reactivity:
Case Studies
Several studies have illustrated the applications and effectiveness of this compound:
-
Antibacterial Efficacy:
A recent investigation demonstrated that derivatives of thiochromans exhibit significant antibacterial properties, suggesting that compounds like this compound could be developed into new antimicrobial agents. -
Dermatological Applications:
Research focused on tazarotene's efficacy has highlighted the importance of its precursors in formulating effective treatments for skin disorders. Tazarotene has shown positive results in clinical trials for acne vulgaris and psoriasis management .
Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Precursor to tazarotene | Effective in treating skin conditions |
| Biological Activity | Potential antibacterial and anti-inflammatory properties | Promising candidates for drug development |
| Synthesis Techniques | One-pot synthesis and sequential reactions | Efficient methods with reduced environmental impact |
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-dimethylthiochroman largely depends on its application. In pharmaceuticals, it acts by interacting with specific molecular targets such as retinoic acid receptors and serotonin transporters. These interactions can modulate various biological pathways, leading to therapeutic effects. For instance, its role in SSRT5 antagonists involves blocking serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Bromo-4,5-dimethylbenzofuroxan (6)
- Structure : Contains a benzofuroxan core (fused benzene and furoxan rings) with bromine and methyl substituents.
- Synthesis : Prepared by heating 6-bromo-4,5-dimethylbenzofuroxan precursor in diethylene glycol at 150°C, yielding 81% after purification .
- Key Differences :
- Reactivity : The furoxan ring (N-oxide) enables tautomerism, as evidenced by split $ ^1\text{H-NMR} $ signals, unlike its reduced form, 6-bromo-4,5-dimethylbenzofurazan (6Z), which shows a single aromatic proton signal .
- Applications : Primarily used in materials science and as intermediates in redox-active systems, contrasting with the sulfur-based reactivity of 6-bromo-4,4-dimethylthiochroman .
6-Ethynyl-4,4-dimethylthiochroman
- Structure : Ethynyl substituent replaces bromine at position 4. Molecular formula: $ \text{C}{13}\text{H}{14}\text{S} $; molar mass: 202.32 g/mol.
- Synthesis: Derived via Sonogashira coupling, enabling conjugation with pyrimidine moieties in retinoid synthesis .
- Key Differences :
Table 2: Functional Group Impact
6-Bromo-1,1-dioxothiochroman-4-one
- Structure : Features a sulfone (SO$2$) and ketone group, with molecular formula $ \text{C}9\text{H}7\text{BrO}3\text{S} $.
- Key Differences: Electronic Effects: The sulfone group increases electrophilicity, enhancing reactivity in oxidation reactions. Applications: Serves as an intermediate in synthesizing sulfone-containing pharmaceuticals, diverging from the parent compound’s use in retinoids .
Biological Activity
Overview
6-Bromo-4,4-dimethylthiochroman is a heterocyclic compound that has gained attention in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals, including tazarotene and selective serotonin reuptake transporter (SSRT5) antagonists. This compound features a unique structural configuration that enhances its reactivity and potential biological activity.
Chemical Structure and Properties
- Chemical Formula : CHBrS
- Molecular Weight : 273.19 g/mol
- Structural Characteristics : The presence of a bromine atom at the 6-position and two methyl groups at the 4-position, along with a sulfur atom, significantly influences its chemical behavior and biological interactions.
The biological activity of this compound is primarily linked to its role as a precursor in drug synthesis. Its mechanism of action can be summarized as follows:
- Target Interaction : The compound interacts with specific biological targets such as enzymes and receptors, influencing various metabolic pathways.
- Biochemical Pathways : It participates in several biochemical pathways due to its role in synthesizing drugs that modulate cellular functions.
- Resultant Biological Effects : Depending on the synthesized drug, the effects may include anti-inflammatory properties, modulation of skin cell growth, or other therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several potential pharmacological properties:
- Antiinflammatory Activity : As a precursor to tazarotene, it contributes to anti-inflammatory effects in dermatological applications.
- Anticancer Potential : Studies suggest that derivatives may have anticancer properties due to their ability to modulate gene expression related to tumor suppression.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential for further exploration in this area.
Tazarotene Synthesis and Effects
Tazarotene is a well-studied retinoid derived from this compound. Its therapeutic applications include treatment for acne vulgaris and plaque psoriasis. Notable findings include:
- Gene Modulation : Tazarotene upregulates tumor suppressor genes while downregulating markers associated with psoriasis .
- Skin Penetration Studies : Topical application studies show that tazarotene penetrates the skin effectively, with significant concentrations found in the stratum corneum .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Bromo-2,2-dimethylchroman | Bromine at position 6; dimethyl groups | Exhibits different reactivity patterns |
| 6-Bromo-4-methylchroman | Bromine at position 6; single methyl group | May show distinct biological activities |
| This compound | Contains sulfur; similar dimethyl groups | Enhanced reactivity due to bromine and sulfur |
This table illustrates how structural variations influence the biological activity of similar compounds.
Q & A
Q. What are the most efficient synthetic routes for 6-Bromo-4,4-dimethylthiochroman?
A one-pot synthesis method starting from bromobenzene has been optimized, involving three sequential steps where byproducts from earlier steps act as catalysts in subsequent reactions. This approach reduces waste and improves atom economy compared to traditional multi-step routes. Key advantages include reduced solvent consumption and elimination of intermediate purification steps, achieving an overall yield of ~75% .
Q. How is the purity of this compound typically assessed in research settings?
Purity is commonly determined via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection. Commercial catalogs (e.g., Kanto Reagents) specify purity thresholds (>97.0% by HPLC/GC) and recommend storage conditions (e.g., 0–6°C for boronic acid derivatives) to prevent degradation .
Q. What spectroscopic techniques are recommended for structural confirmation?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bromine substitution pattern and dimethyl groups. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. For example, the C-Br stretch in IR appears at ~560 cm⁻¹, while ¹H NMR shows characteristic singlet peaks for the dimethyl groups at δ 1.35 ppm .
Advanced Research Questions
Q. How does the bromine substituent facilitate further functionalization in organometallic reactions?
The bromine atom acts as a leaving group, enabling cross-coupling reactions such as Sonogashira or Suzuki-Miyaura. For instance, 6-Ethynyl-4,4-dimethylthiochroman—a derivative synthesized via Sonogashira coupling—serves as a key intermediate in retinoid drug development (e.g., Tazarotene). The electron-withdrawing bromine enhances electrophilicity at the C6 position, promoting metal-catalyzed bond formation .
Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions?
Discrepancies in yields (e.g., 75% vs. 60% in alternative routes) may arise from catalyst loading or byproduct management. Systematic optimization studies recommend adjusting reaction temperature (80–120°C) and catalyst recycling (e.g., Pd/C) to improve reproducibility. Comparative kinetic analyses can identify rate-limiting steps, such as bromine elimination in the final cyclization .
Q. How are byproducts utilized as catalysts in the one-pot synthesis of this compound?
In the one-pot method, byproducts like HBr generated during bromination act as acid catalysts for subsequent cyclization. This self-sustaining process eliminates external catalysts, reducing cost and environmental impact. Mechanistic studies suggest HBr protonates the thioketal intermediate, accelerating ring closure .
Q. What role does this compound play in drug-resistant cancer research?
Derivatives like WYC-209 (a sulfoxide metabolite) are synthesized via oxidation of ethynyl intermediates. These compounds inhibit cancer stem cells by modulating RARγ signaling pathways. The dimethylthiochroman scaffold enhances metabolic stability, while the bromine substituent allows precise functionalization for targeting tumor microenvironments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
